molecular formula C19H14ClFN2O2 B11249677 N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11249677
M. Wt: 356.8 g/mol
InChI Key: QSDCROZZXKDUGE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a fluorobenzyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Addition of the Fluorobenzyl Group: The fluorobenzyl group can be added via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridine ring structure

Properties

Molecular Formula

C19H14ClFN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H14ClFN2O2/c20-15-6-8-16(9-7-15)22-19(25)14-5-10-18(24)23(12-14)11-13-3-1-2-4-17(13)21/h1-10,12H,11H2,(H,22,25)

InChI Key

QSDCROZZXKDUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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